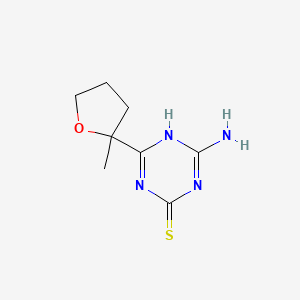

4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of an amino group, a thiol group, and a methyloxolan ring attached to the triazine core. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyloxolan-2-ylamine with thiourea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino or thiol groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Corresponding amines.

Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazine ring can also interact with nucleic acids, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one: Similar structure but with a carbonyl group instead of a thiol group.

4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness

4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, making this compound valuable in various applications.

Biological Activity

4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their ability to interact with various biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C8H11N4OS, with a molecular weight of 215.26 g/mol. The compound features a triazine ring structure that is conducive to various chemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H11N4OS |

| Molecular Weight | 215.26 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1(CCCO1)C(=N)N=C(N)S |

The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor. The compound can bind to active sites on enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that triazine derivatives exhibit significant antibacterial properties. A study focused on similar triazine compounds demonstrated pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) . The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported between 8–16 µg/mL.

Case Study: Antibacterial Efficacy

In a comparative study of various triazine derivatives:

- Compound A : MIC = 8 µg/mL against MRSA.

- Compound B : MIC = 12 µg/mL against VRE.

- This compound : Exhibited similar activity profiles suggesting potential as a broad-spectrum antibacterial agent.

Anticancer Potential

The anticancer properties of triazines have also been explored. Triazine-based compounds have shown promise in targeting specific cellular pathways involved in cancer cell proliferation and survival. For instance, some derivatives have been noted for their ability to induce apoptosis in cancer cell lines by targeting mitochondrial functions .

Research Findings

A recent study assessed the anticancer activity of triazine derivatives:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).

- Results : Significant reduction in cell viability was observed with IC50 values ranging from 10–30 µM depending on the derivative used.

Future Directions

The biological activity of this compound presents numerous avenues for future research:

- Mechanistic Studies : Further exploration into the specific pathways affected by this compound could elucidate its full therapeutic potential.

- Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity could lead to more potent derivatives.

- In Vivo Studies : Transitioning from in vitro studies to animal models will be crucial for understanding the pharmacokinetics and therapeutic efficacy in living organisms.

Properties

Molecular Formula |

C8H12N4OS |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

2-amino-6-(2-methyloxolan-2-yl)-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C8H12N4OS/c1-8(3-2-4-13-8)5-10-6(9)12-7(14)11-5/h2-4H2,1H3,(H3,9,10,11,12,14) |

InChI Key |

TVEWBTLPGYELDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCO1)C2=NC(=S)N=C(N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.